molecular formula C13H13NO2S B14643727 5-Thiazolecarboxaldehyde, 2-(4-ethoxyphenyl)-4-methyl- CAS No. 55327-26-9

5-Thiazolecarboxaldehyde, 2-(4-ethoxyphenyl)-4-methyl-

Cat. No.: B14643727
CAS No.: 55327-26-9
M. Wt: 247.31 g/mol
InChI Key: GUGMIPULVNZZJI-UHFFFAOYSA-N
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Description

5-Thiazolecarboxaldehyde, 2-(4-ethoxyphenyl)-4-methyl- is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the ethoxyphenyl and methyl groups in its structure enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiazolecarboxaldehyde, 2-(4-ethoxyphenyl)-4-methyl- typically involves the reaction of 2-aminothiazole with an appropriate aldehyde under acidic or basic conditions. One common method is the condensation reaction between 2-aminothiazole and 4-ethoxybenzaldehyde in the presence of a catalyst such as acetic acid or hydrochloric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of green chemistry approaches, such as employing environmentally friendly solvents and catalysts, is also being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-Thiazolecarboxaldehyde, 2-(4-ethoxyphenyl)-4-methyl- undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 4-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: 5-Thiazolecarboxylic acid, 2-(4-ethoxyphenyl)-4-methyl-

    Reduction: 5-Thiazolecarbinol, 2-(4-ethoxyphenyl)-4-methyl-

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

5-Thiazolecarboxaldehyde, 2-(4-ethoxyphenyl)-4-methyl- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-Thiazolecarboxaldehyde, 2-(4-ethoxyphenyl)-4-methyl- is primarily based on its ability to interact with various biological targets. The compound can bind to enzymes and proteins, modulating their activity. For example, it has been shown to inhibit the activity of certain bacterial enzymes, leading to antimicrobial effects. The presence of the thiazole ring allows for interactions with DNA and other biomolecules, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A precursor in the synthesis of 5-Thiazolecarboxaldehyde, 2-(4-ethoxyphenyl)-4-methyl- with similar biological activities.

    4-Methylthiazole: Shares the thiazole ring structure and exhibits similar chemical reactivity.

    4-Ethoxybenzaldehyde: Used in the synthesis of the compound and has similar functional groups.

Uniqueness

5-Thiazolecarboxaldehyde, 2-(4-ethoxyphenyl)-4-methyl- is unique due to the combination of the thiazole ring with the ethoxyphenyl and methyl groups. This unique structure enhances its chemical re

Properties

CAS No.

55327-26-9

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-4-methyl-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C13H13NO2S/c1-3-16-11-6-4-10(5-7-11)13-14-9(2)12(8-15)17-13/h4-8H,3H2,1-2H3

InChI Key

GUGMIPULVNZZJI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(S2)C=O)C

Origin of Product

United States

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